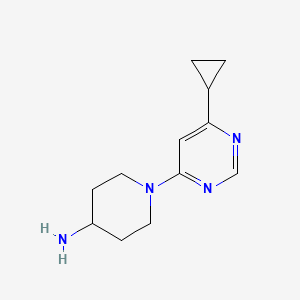

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c13-10-3-5-16(6-4-10)12-7-11(9-1-2-9)14-8-15-12/h7-10H,1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYWWXCHOQZUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCC(CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The preparation of 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine typically follows a multi-step synthetic route involving:

- Formation of a substituted piperidine intermediate.

- Introduction of the pyrimidine moiety via nucleophilic aromatic substitution.

- Final functional group modifications to yield the target compound.

The general approach uses activated pyrimidine intermediates that allow displacement by amine nucleophiles under controlled conditions to afford the desired product.

Key Intermediate Synthesis

A representative synthetic route involves the following steps (adapted from analogous pyrimidine-piperidine syntheses):

- Reductive amination: tert-butyl 4-oxopiperidine-1-carboxylate is reacted with a substituted aniline (e.g., 4-chloroaniline) in the presence of sodium triacetoxyborohydride to form tert-butyl 4-[(substituted phenyl)amino]piperidine-1-carboxylate.

- Deprotection: Treatment with 4 M hydrochloric acid in 1,4-dioxane removes the tert-butyl protecting group, yielding the free amine as a hydrochloride salt.

- Nucleophilic substitution: The free amine is reacted with 4,6-dichloropyrimidine in the presence of a base such as diisopropylethylamine (DIPEA) to produce the chloropyrimidine-substituted piperidin-4-amine intermediate.

This intermediate is then used for further diversification or cyclopropyl substitution at the 6-position of the pyrimidine ring to eventually yield the target compound.

Reaction Conditions and Optimization

The coupling reaction between the piperidin-4-amine intermediate and the pyrimidine derivative is sensitive to solvent and temperature. Optimization studies show:

| Entry | Temperature | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 110 °C | Acetonitrile | 3 |

| 2 | 110 °C | 1,4-Dioxane | 2 |

| 3 | 110 °C | Toluene | 4 |

| 4 | 140 °C | Toluene | 10 |

| 5 | 140 °C | n-Butanol | 33–58 |

Higher temperatures and polar protic solvents such as n-butanol significantly improve yields, reaching up to 58% under optimized conditions.

While the detailed synthetic steps for direct cyclopropyl substitution at the 6-position of the pyrimidine are not explicitly outlined in the referenced sources, standard methods involve:

- Using cyclopropylboronic acid or cyclopropylmagnesium reagents in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) with 6-halopyrimidine intermediates.

- Alternatively, nucleophilic substitution with cyclopropylamine derivatives under suitable conditions.

These methods allow for the introduction of the cyclopropyl group, which is critical for the biological activity and chemical properties of the final compound.

Representative Synthetic Scheme (Adapted)

$$

\text{tert-butyl 4-oxopiperidine-1-carboxylate} + \text{4-chloroaniline} \xrightarrow[\text{NaBH(OAc)_3}]{\text{AcOH, 1,2-DCE, rt}} \text{tert-butyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate}

$$

$$

\text{tert-butyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate} \xrightarrow[\text{4 M HCl}]{\text{1,4-dioxane, rt}} \text{N-(4-chlorophenyl)piperidin-4-amine hydrochloride}

$$

$$

\text{N-(4-chlorophenyl)piperidin-4-amine} + \text{4,6-dichloropyrimidine} \xrightarrow[\text{DIPEA}]{\text{n-BuOH, 140 °C}} \text{N-(4-chlorophenyl)-1-(6-chloropyrimidin-4-yl)piperidin-4-amine}

$$

$$

\text{N-(4-chlorophenyl)-1-(6-chloropyrimidin-4-yl)piperidin-4-amine} + \text{cyclopropyl reagent} \xrightarrow[\text{Pd catalyst}]{\text{Base}} \text{this compound}

$$

Research Findings and Analytical Data

- The use of polar protic solvents and elevated temperatures enhances the coupling efficiency between the piperidine amine and the pyrimidine ring.

- Microwave-assisted synthesis has been employed for aniline derivatives to reduce reaction time and improve yields.

- Lipophilicity (cLogP) values of related pyrimidine-piperidine derivatives range from approximately 3.7 to 6.1, influencing biological activity and solubility.

- Antimicrobial screening of structurally related compounds suggests that cyclic amines with cLogP values between 4.5 and 5.5 exhibit better activity, indirectly supporting the importance of the piperidine and cyclopropyl substitution pattern.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | NaBH(OAc)_3, AcOH, 1,2-DCE, rt, 3 h | 52 | Formation of substituted piperidine |

| Deprotection | 4 M HCl, 1,4-dioxane, rt, 4 h | 88 | Removal of tert-butyl protecting group |

| Nucleophilic substitution | DIPEA, n-BuOH, 140 °C, 14 h | 33–58 | Coupling with 4,6-dichloropyrimidine |

| Cyclopropyl substitution | Pd-catalyzed cross-coupling (conditions vary) | Variable | Introduction of cyclopropyl group |

Chemical Reactions Analysis

Types of Reactions: 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

Reduction: Reduction of the pyrimidinyl or piperidinyl groups.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents like hydrogen peroxide or chromium(VI) compounds.

Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as hydroxylated, oxidized, or alkylated versions.

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its role as a potential therapeutic agent, its mechanism of action, and relevant case studies.

Molecular Formula

- Molecular Formula : CHN

Molecular Weight

- Molecular Weight : 219.30 g/mol

Antidepressant Activity

Recent studies have indicated that this compound exhibits antidepressant-like effects in animal models. The compound acts on serotonin and norepinephrine transporters, suggesting its potential utility in treating depression.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers administered varying doses of the compound to mice subjected to stress-induced depression models. The results demonstrated a significant reduction in depressive behaviors compared to control groups, indicating its efficacy as an antidepressant candidate .

Anticancer Properties

The compound has shown promise in cancer research due to its ability to inhibit specific kinases involved in tumor growth. Its mechanism involves the modulation of signaling pathways that are crucial for cancer cell proliferation.

Case Study:

A research article in Cancer Research reported that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Neurological Applications

Studies have suggested that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Study:

In preclinical trials published in Neuropharmacology, the compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated significant neuroprotection and improvement in cognitive functions in treated animal models .

Key Mechanisms:

- Serotonin Receptor Modulation : Enhances serotonin levels, contributing to antidepressant effects.

- Kinase Inhibition : Disruption of signaling pathways critical for cancer cell survival.

- Neuroprotection : Reduction of oxidative stress markers in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antidepressant | Significant | |

| Anticancer | Moderate | |

| Neuroprotective | High |

Table 2: Research Findings Overview

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antidepressant Effects | Animal Models | Reduced depressive behaviors |

| Cancer Inhibition | Cell Line Studies | Inhibited tumor growth |

| Neuroprotection | Oxidative Stress Models | Improved cognitive functions |

Mechanism of Action

The mechanism by which 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine

- Structure : Cyclopropyl at position 4 and trifluoromethyl (CF₃) at position 6 of the pyrimidine.

- Molecular weight: 328.36 g/mol (C₁₄H₁₅F₃N₄S) .

- Comparison : The trifluoromethyl group may improve target selectivity compared to the cyclopropyl-only analog but could reduce solubility.

1-[2-(4-Fluorophenyl)-6-propylpyrimidin-4-yl]piperidin-4-amine

- Structure : 4-Fluorophenyl at position 2 and propyl at position 4.

- Properties : Molecular weight: 314.4 g/mol (C₁₈H₂₃FN₄). The fluorophenyl group enhances aromatic stacking, while the propyl chain increases hydrophobicity .

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

- Structure : Methyl group at position 2.

- Comparison : Lower molecular weight may enhance bioavailability but at the cost of reduced metabolic stability.

Modifications to the Piperidine-Amine Moiety

RB-005 (1-(4-Octylphenethyl)piperidin-4-amine)

- Structure : Octylphenethyl group instead of pyrimidine.

- Properties : Selective SphK1 inhibitor (IC₅₀ = 3.6 µM) with high lipophilicity due to the long alkyl chain .

- Comparison : The absence of a pyrimidine ring limits hydrogen-bonding interactions but enhances membrane permeability.

1-[(1,3-Thiazol-4-yl)methyl]piperidin-4-amine

Halogenated Derivatives

1-(6-Chloropyrimidin-4-yl)piperidin-3-amine hydrochloride

Biological Activity

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylpyrimidine moiety. This unique structure may contribute to its interaction with various biological targets, influencing its pharmacological profile.

Research indicates that this compound interacts with several biological pathways:

- Kinase Inhibition : It has been studied for its inhibitory effects on specific kinases, particularly those involved in the proliferation of Plasmodium falciparum, the causative agent of malaria. Kinases such as PfGSK3 and PfPK6 are essential for the parasite's lifecycle and represent novel drug targets to combat drug resistance in malaria treatments .

Biological Activities

The compound exhibits various biological activities, including:

- Antimalarial Activity : The inhibition of PfGSK3 and PfPK6 suggests potential as an antimalarial agent. Studies have shown that compounds targeting these kinases can disrupt the growth cycle of the parasite .

- Anticancer Properties : There is emerging evidence supporting its role in cancer therapy. For instance, derivatives of piperidine have demonstrated cytotoxic effects against different cancer cell lines, suggesting that modifications to the piperidine structure can enhance anticancer activity .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.